![molecular formula C19H18ClN3O6S B2807982 (Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 895433-88-2](/img/structure/B2807982.png)
(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
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Overview
Description
(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a nitrobenzamide group, and multiple methoxy substituents. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carbonyl compound under acidic conditions.
Introduction of the methoxy groups: Methoxylation can be achieved using methanol and a suitable catalyst, such as sulfuric acid, to introduce methoxy groups at the desired positions on the benzo[d]thiazole ring.
Attachment of the nitrobenzamide group: This step involves the reaction of the benzo[d]thiazole intermediate with a nitrobenzoyl chloride derivative in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted products with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and identifying potential therapeutic targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity may allow it to modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. It may also be used as a precursor for the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to changes in cellular processes. For example, the nitrobenzamide group may interact with enzymes involved in redox reactions, while the benzo[d]thiazole moiety may bind to specific receptors or proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide: Similar structure but lacks the 2-methoxyethyl group.
(Z)-5-chloro-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide: Similar structure but lacks the 5,6-dimethoxy groups.
(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide: Similar structure but with a different position of the nitro group.
Uniqueness
The uniqueness of (Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the nitrobenzamide and benzo[d]thiazole moieties, along with the methoxy substituents, makes it a versatile compound for various scientific research and industrial applications.
Biological Activity
(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structure, featuring a thiazole ring and multiple substituents, suggests significant potential in medicinal chemistry, particularly regarding its biological activity. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C18H19ClN4O4S. The structure includes:
- Thiazole Ring : Provides heterocyclic characteristics.
- Methoxy Groups : Enhance solubility and biological activity.
- Nitrobenzamide Moiety : Implicated in various biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with a carbonyl compound under acidic conditions.
- Methoxylation : Introduction of methoxy groups using methanol and a catalyst.
- Final Functionalization : Addition of the nitrobenzamide group through standard coupling reactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- In Vitro Studies :
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
5 | A549 | 2.12 ± 0.21 | Apoptosis induction |
6 | HCC827 | 5.13 ± 0.97 | Cell cycle arrest |
8 | NCI-H358 | 6.48 ± 0.11 | DNA binding |
Antimicrobial Activity
Benzothiazole derivatives have also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing has shown that these compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents.
Testing Methodology
- Broth Microdilution Testing : Conducted according to CLSI guidelines on Escherichia coli and Staphylococcus aureus.
- Eukaryotic Model : Saccharomyces cerevisiae was utilized to assess eukaryotic toxicity.
The biological activity of this compound is believed to involve:
- DNA Interaction : Binding within the minor groove of AT-DNA, affecting replication and transcription processes.
- Enzyme Modulation : Potentially inhibiting key enzymes involved in cell proliferation and survival pathways.
Q & A
Basic Research Questions
Q. What are the critical factors for optimizing the synthesis of this benzothiazole derivative?
Methodological Answer: Synthesis requires multi-step protocols with precise control of solvents (e.g., DMSO or acetonitrile for polar intermediates) and bases (e.g., triethylamine for deprotonation). Reaction temperatures (60–80°C) and times (6–12 hours) must balance yield and purity. For example, nitro group introduction may demand anhydrous conditions to prevent side reactions . Post-synthesis, techniques like column chromatography (silica gel, ethyl acetate/hexane) are recommended for purification.
Q. How can structural characterization be reliably performed for this compound?
Methodological Answer: Use a combination of NMR (¹H/¹³C for substituent identification), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry (HRMS for molecular ion verification). X-ray crystallography is ideal for confirming the (Z)-configuration of the imine bond, though co-crystallization agents may be needed for stability .
Q. What preliminary assays are suitable for assessing biological activity?
Methodological Answer: Screen for antimicrobial activity via broth microdilution (MIC assays) or anticancer potential using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). The nitro and chloro groups suggest redox activity, so ROS detection assays (e.g., DCFH-DA) could elucidate mechanisms .
Advanced Research Questions
Q. How can reaction intermediates be stabilized during synthesis?
Methodological Answer: Labile intermediates (e.g., thiazole ring precursors) require inert atmospheres (N₂/Ar) and low temperatures (0–4°C). Use Schlenk techniques for air-sensitive steps. Spectroscopic monitoring (e.g., in-situ FTIR) helps track transient species. Catalysts like Pd(OAc)₂ may stabilize cross-coupling intermediates .
Q. How to resolve contradictions in spectral data for nitrobenzamide derivatives?
Methodological Answer: Discrepancies in NMR signals (e.g., overlapping aromatic peaks) can be addressed via 2D NMR (COSY, HSQC) or isotopic labeling. For mass spectrometry anomalies (e.g., fragmentation vs. molecular ion), employ softer ionization methods (ESI over EI). Computational modeling (DFT for predicted spectra) validates experimental data .
Q. What strategies improve bioavailability in in vivo studies?
Methodological Answer: Enhance solubility via prodrug approaches (e.g., acetylating methoxy groups) or nanoformulation (liposomes/PEGylation). Pharmacokinetic profiling (HPLC-MS/MS for plasma concentration) identifies metabolic hotspots. Docking studies (AutoDock Vina) predict binding to targets like cytochrome P450 enzymes .
Q. How to investigate tautomeric behavior in the benzothiazole core?
Methodological Answer: Use variable-temperature NMR to detect tautomeric shifts (e.g., thione-thiol equilibria). Solvent polarity studies (DMSO vs. chloroform) reveal stabilization effects. X-ray crystallography at different temperatures provides structural evidence .
Q. Key Methodological Considerations
-
Reaction Optimization Table
Step Solvent Base Temp. (°C) Time (h) Yield (%) Cyclization DMSO Et₃N 70 8 65–75 Nitro Substitution MeCN K₂CO₃ 80 12 50–60 -
Analytical Data Table
Technique Key Peaks/Data Functional Group Confirmation ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, NH), δ 3.89 (s, 3H, OCH₃) Amide, methoxy IR 1655 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) Amide, nitro
Properties
IUPAC Name |
5-chloro-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O6S/c1-27-7-6-22-14-9-15(28-2)16(29-3)10-17(14)30-19(22)21-18(24)12-8-11(20)4-5-13(12)23(25)26/h4-5,8-10H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPXHLAPDLKMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.